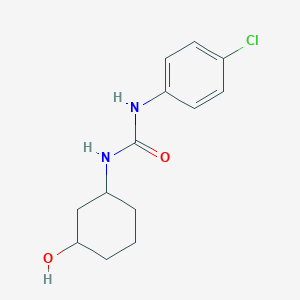
3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxycyclohexyl)-1-(2-phenylethyl)urea (HCPU) is a cyclic urea derivative that has been used in various scientific research applications. It is used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied for its potential to act as a bioactive agent, and its effects on biochemical and physiological systems have been explored. In Additionally, the advantages and limitations of using HCPU in laboratory experiments will be outlined, followed by a discussion of potential future directions for research.
科学的研究の応用
3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a bioactive agent in pharmaceuticals, and as a tool to study biochemical and physiological systems. In particular, 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has been studied for its potential to act as an inhibitor of enzymes, such as acetylcholinesterase, and as an agonist of receptors, such as the serotonin 5-HT1A receptor. Additionally, 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has been used in the study of neuronal plasticity and learning and memory.
作用機序
3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea acts as a bioactive agent by binding to specific receptors or enzymes. For example, when 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea binds to the serotonin 5-HT1A receptor, it activates the receptor, resulting in a cascade of biochemical events. Similarly, when 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea binds to acetylcholinesterase, it inhibits the enzyme, resulting in an increase in acetylcholine levels.
Biochemical and Physiological Effects
3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an effect on neuronal plasticity and learning and memory. Additionally, 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has been shown to have an effect on neurotransmitter levels, such as an increase in serotonin levels and a decrease in acetylcholine levels. Finally, 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has been shown to have an effect on the cardiovascular system, including an increase in heart rate and a decrease in blood pressure.
実験室実験の利点と制限
The use of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea in laboratory experiments has a number of advantages. For example, it is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea in laboratory experiments. For example, the compound can be toxic in high concentrations, and its effects on biochemical and physiological systems are not fully understood.
将来の方向性
There are a number of potential future directions for research involving 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea. For example, further research could be conducted to better understand the biochemical and physiological effects of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea. Additionally, further research could be conducted to explore the potential of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea as an inhibitor of enzymes and as an agonist of receptors. Finally, further research could be conducted to explore the potential of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea as a therapeutic agent.
合成法
3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea can be synthesized using a variety of methods. The most common method involves the reaction of 3-hydroxycyclohex-2-en-1-one with phenylacetyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea in a yield of approximately 80%. Other methods of synthesis include the use of other reagents, such as dimethylformamide, and the use of catalysts, such as piperidine.
特性
IUPAC Name |
1-(3-hydroxycyclohexyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14-8-4-7-13(11-14)17-15(19)16-10-9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRWRWCWJSFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxycyclohexyl)-3-phenethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6502851.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6502868.png)
![ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B6502875.png)
![1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6502899.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide](/img/structure/B6502924.png)

![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6502933.png)
![3-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-imino-5-methyl-1,3-thiazolidin-4-one](/img/structure/B6502941.png)
![7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6502960.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6502962.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6502966.png)